Cas no 56796-66-8 (4-Benzyl Albuterol)

4-Benzyl Albuterol structure
4-Benzyl Albuterol structure
Product Name:4-Benzyl Albuterol
CAS No:56796-66-8
MF:C20H27NO3
MW:329.433285951614
MDL:MFCD00026273
CID:370581
PubChem ID:92535
Update Time:2025-04-19

4-Benzyl Albuterol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(phenylmethoxy)-
    • 4-Benzyl Albuterol
    • Salbutamol impurity I (1RS)-2-[(1,1-dimethylethyl)amino]-1-[3-(hydroxymethyl)-4-benzyloxyphenyl]ethanol
    • 4-(benzyloxy)-alpha-[[tert-butylamino]methyl]-m-xylene-alpha,alpha'-diol
    • 1-(4-Benzyloxy-3-hydroxymethyl-phenyl)-2-(tert-butylamino)ethanol
    • 4-(BENZYLOXY)-ALPHA1-[(TERT-BUTYLAMINO)METHYL]BENZENE-1,3-DIMETHANOL
    • 4-benzyl salbutamol
    • a1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol
    • Einecs 260-385-8
    • (1RS)-2-[(1,1-Dimethylethyl)amino]-1-[3-(hydroxymethyl)-4-benzyloxyphenyl]ethanol
    • 2-tert-Butylamino-1-[3-(hydroxymethyl)-4-benzyloxyphenyl]ethanol
    • 1,3-BENZENEDIMETHANOL, .ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-(PHENYLMETHOXY)-
    • 4-(Benzyloxy)-alpha-((tert-butylamino)methyl)-m-xylene-alpha,alpha'-diol
    • (+/-)-1-(4-(BENZYLOXY)-3-(HYDROXYMETHYL)PHENYL)-2-(TERT-BUTYLAMINO)ETHANOL
    • Salbutamol EP Impurity I
    • SALBUTAMOL IMPURITY I [EP IMPURITY]
    • 2092ANO5GJ
    • SALBUTAMOL SULFATE IMPURITY I [EP IMPURITY]
    • NS00054335
    • 1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethan-1-ol
    • DTXSID90866591
    • 1-(4-BENZYLOXY-3-HYDROXYMETHYL-PHENYL)-2-(TERT. BUTYLAMINO)ETHANOL
    • BCP15728
    • UNII-2092ANO5GJ
    • 56796-66-8
    • 4-benzyl salbutamol;4-Benzyl Albuterol; Rosiglitazone Impurity I (Pharmeuropa)
    • 2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-phenylmethoxyphenyl]ethanol
    • FT-0662669
    • ZGA60768
    • 1-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethanol
    • Salbutamol Impurity I
    • (1RS)-2-((1,1-DIMETHYLETHYL)AMINO)-1-(4-(BENZYLOXY)-3-(HYDROXYMETHYL)PHENYL)ETHANOL
    • Q27253447
    • (1RS)-2-[(1,1-Dimethylethyl)amino]-1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]ethanol
    • SCHEMBL4667082
    • AKOS024323971
    • DS-020054
    • MDL: MFCD00026273
    • Inchi: 1S/C20H27NO3/c1-20(2,3)21-12-18(23)16-9-10-19(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,18,21-23H,12-14H2,1-3H3
    • InChI Key: ICDQPCBDGAHBGG-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=C(CO)C=1)OCC1C=CC=CC=1)CNC(C)(C)C

Computed Properties

  • Exact Mass: 329.19900
  • Monoisotopic Mass: 329.199
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.7A^2
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.12
  • Boiling Point: 510.1°Cat760mmHg
  • Flash Point: 262.3°C
  • Refractive Index: 1.574
  • PSA: 61.72000
  • LogP: 3.57030

4-Benzyl Albuterol Security Information

4-Benzyl Albuterol Pricemore >>

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4-Benzyl Albuterol Production Method

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